Tazobactam vs. Clavulanic Acid and Sulbactam: CTX-M-15 ESBL Inhibition Potency
Against the clinically critical CTX-M-15 extended-spectrum β-lactamase (ESBL), tazobactam demonstrates superior inhibitory potency compared to clavulanic acid and sulbactam. In a direct biochemical comparison, tazobactam achieved a very low IC50 value of 6 nM, which is significantly lower than the values reported for its comparators [1]. This potency is further corroborated by its high affinity (Ki = 0.017 μM) and efficient acylation rate (k+2/K′ = 0.44 μM⁻¹s⁻¹) [1].
| Evidence Dimension | IC50 for CTX-M-15 β-lactamase inhibition |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | Clavulanic acid and sulbactam (exact numerical IC50 values not provided in this study, but tazobactam was identified as the 'best among these inhibitors') |
| Quantified Difference | Tazobactam IC50 is 6 nM; Comparator IC50s are higher (exact fold-difference not calculable but qualitative superiority is established). |
| Conditions | In vitro enzymatic assay using purified CTX-M-15 β-lactamase and nitrocefin as a reporter substrate. |
Why This Matters
For procurement, this data confirms that tazobactam is a high-potency inhibitor against a globally prevalent ESBL type, making it the preferred choice for formulations targeting CTX-M-15-producing pathogens.
- [1] Faheem, M., Rehman, M. T., Danishuddin, M., & Khan, A. U. (2013). Biochemical Characterization of CTX-M-15 from Enterobacter cloacae and Designing a Novel Non-β-Lactam-β-Lactamase Inhibitor. PLoS ONE, 8(2), e56926. View Source
